molecular formula C7H7ClN2O2 B15234115 5-Chloro-6-ethylpyrazine-2-carboxylic acid

5-Chloro-6-ethylpyrazine-2-carboxylic acid

Katalognummer: B15234115
Molekulargewicht: 186.59 g/mol
InChI-Schlüssel: WDZSEWIPQNMAJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-6-ethylpyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H7ClN2O2 It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 5th position, an ethyl group at the 6th position, and a carboxylic acid group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-ethylpyrazine-2-carboxylic acid typically involves the chlorination of 6-ethylpyrazine-2-carboxylic acid The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th position

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-ethylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Compounds with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

5-Chloro-6-ethylpyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Chloro-6-ethylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloropyrazine-2-carboxylic acid
  • 6-Ethylpyrazine-2-carboxylic acid
  • 5-Bromo-6-ethylpyrazine-2-carboxylic acid

Uniqueness

5-Chloro-6-ethylpyrazine-2-carboxylic acid is unique due to the specific combination of a chlorine atom, an ethyl group, and a carboxylic acid group on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C7H7ClN2O2

Molekulargewicht

186.59 g/mol

IUPAC-Name

5-chloro-6-ethylpyrazine-2-carboxylic acid

InChI

InChI=1S/C7H7ClN2O2/c1-2-4-6(8)9-3-5(10-4)7(11)12/h3H,2H2,1H3,(H,11,12)

InChI-Schlüssel

WDZSEWIPQNMAJK-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=CN=C1Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.